molecular formula C9H14N2 B12116742 1-(m-Tolyl)ethane-1,2-diamine

1-(m-Tolyl)ethane-1,2-diamine

Cat. No.: B12116742
M. Wt: 150.22 g/mol
InChI Key: KSGIWSUMFUGARX-UHFFFAOYSA-N
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Description

1-(m-Tolyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H14N2 It is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(m-Tolyl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of m-toluidine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired diamine product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(m-Tolyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce more saturated amines.

Scientific Research Applications

1-(m-Tolyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(m-Tolyl)ethane-1,2-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

    Ethylenediamine: A simpler diamine with two amino groups attached to an ethane backbone.

    1,2-Diaminopropane: Similar to ethylenediamine but with an additional methyl group.

    N,N’-Di-m-tolyl-ethane-1,2-diamine: A derivative with two tolyl groups attached to the ethane-1,2-diamine backbone.

Uniqueness: 1-(m-Tolyl)ethane-1,2-diamine is unique due to the presence of the tolyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-(3-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3

InChI Key

KSGIWSUMFUGARX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CN)N

Origin of Product

United States

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